N-3 Substituent Effect on HeLa Anticancer Activity: Carboxyethyl Analog vs. Unsubstituted Derivative
No direct HeLa data for the target compound (N-3 ethyl acetate) were identified. The closest tested analog is 3-α-carboxyethyl-5-benzylidene rhodanine, which differs at N-3 by having a carboxylic acid instead of an ethyl ester. This analog inhibited HeLa cell growth by 52%, compared to 14.28% inhibition by the unsubstituted 5-benzylidene rhodanine (compound 3) [1]. The 3.7-fold improvement demonstrates that the N-3 substituent is a critical activity determinant. The target compound’s ethyl ester may serve as a lipophilic prodrug that, upon hydrolysis, generates the active carboxyethyl species in vivo; however, direct activity cannot be assumed without experimental confirmation.
| Evidence Dimension | In vitro anticancer activity against HeLa (human cervical cancer) cells |
|---|---|
| Target Compound Data | Not directly measured; inferred from 3-α-carboxyethyl analog |
| Comparator Or Baseline | 3-α-carboxyethyl-5-benzylidene rhodanine: 52% growth inhibition; 5-benzylidene rhodanine (unsubstituted at N-3): 14.28% inhibition |
| Quantified Difference | Analog shows 3.7-fold higher inhibition vs. unsubstituted comparator |
| Conditions | HeLa cell line; compound concentration and assay endpoint as reported in the original study (Sundaram & Ravi, 2015); data extracted from review [1] |
Why This Matters
The N-3 substituent can shift anticancer potency by >3.7-fold; substituting the target compound with an unsubstituted or differently N-3-substituted analog risks significant activity loss.
- [1] Szczepański, J.; Trotsko, N. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules 2022, 27(12), 3750. doi:10.3390/molecules27123750. (Cites Sundaram, K.; Ravi, S. Res. Chem. Intermed. 2015, 41, 1011–1021.) View Source
